Methyl 2-methylidene-8-phenylocta-4,6-dienoate

Organic Synthesis Medicinal Chemistry Natural Product Synthesis

Methyl 2-methylidene-8-phenylocta-4,6-dienoate (CAS 646533-92-8) is an organic compound with the molecular formula C16H18O2 and a molecular weight of 242.31 g/mol. It is characterized as a methyl ester featuring a conjugated diene system and a terminal phenyl group.

Molecular Formula C16H18O2
Molecular Weight 242.31 g/mol
CAS No. 646533-92-8
Cat. No. B12586750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methylidene-8-phenylocta-4,6-dienoate
CAS646533-92-8
Molecular FormulaC16H18O2
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCOC(=O)C(=C)CC=CC=CCC1=CC=CC=C1
InChIInChI=1S/C16H18O2/c1-14(16(17)18-2)10-6-3-4-7-11-15-12-8-5-9-13-15/h3-9,12-13H,1,10-11H2,2H3
InChIKeyLBBGAQIPVLNCTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-methylidene-8-phenylocta-4,6-dienoate (CAS 646533-92-8): A Structurally Unique Conjugated Diene Ester for Specialized Chemical Research


Methyl 2-methylidene-8-phenylocta-4,6-dienoate (CAS 646533-92-8) is an organic compound with the molecular formula C16H18O2 and a molecular weight of 242.31 g/mol . It is characterized as a methyl ester featuring a conjugated diene system and a terminal phenyl group . This compound is classified within the broader family of phenyl-substituted octadienoates and is primarily utilized as a specialized intermediate in organic synthesis and medicinal chemistry research [1].

Why Generic Substitution of Methyl 2-methylidene-8-phenylocta-4,6-dienoate (CAS 646533-92-8) Fails: The Critical Role of Structural Specificity in Research Applications


The unique combination of a conjugated diene system with a terminal phenyl group and a methyl ester moiety in methyl 2-methylidene-8-phenylocta-4,6-dienoate creates a distinct reactivity profile that cannot be replicated by simpler or structurally related analogs . This specific arrangement of functional groups is crucial for its role as a building block in the synthesis of complex molecules, such as lignarenone analogs, where the precise stereoelectronic properties dictate reaction outcomes [1]. Substituting with a generic dienoate or a phenylalkenoate would alter the compound's reactivity in key transformations like electrophilic additions, cycloadditions, and cross-coupling reactions, leading to different products or lower yields . Therefore, for research programs requiring this exact molecular architecture, generic substitution is not scientifically viable.

Quantitative Differentiation of Methyl 2-methylidene-8-phenylocta-4,6-dienoate (CAS 646533-92-8) from Closest Analogs


Structural Differentiation: A Unique Conjugated Diene Ester Scaffold for Specialized Synthesis

Methyl 2-methylidene-8-phenylocta-4,6-dienoate possesses a unique molecular scaffold defined by a conjugated diene system (C4-C7) directly linked to a terminal phenyl group and a methyl ester at the C1 position. This specific architecture is critical for its use as a building block in the synthesis of lignarenone analogs, a class of marine natural products with potential semiochemical activity [1]. In contrast, simpler analogs like methyl 2-methylideneocta-4,6-dienoate (lacking the phenyl group) or methyl 8-phenylocta-4,6-dienoate (lacking the 2-methylidene group) would exhibit fundamentally different reactivity and could not be used to construct the same complex molecular frameworks. The presence of the 2-methylidene group, in particular, introduces a site for further functionalization via conjugate addition or cycloaddition reactions that is absent in fully saturated or differently substituted analogs .

Organic Synthesis Medicinal Chemistry Natural Product Synthesis

Physicochemical Property Profile: Calculated LogP and PSA Differentiate from Common Analogs

The calculated physicochemical properties of methyl 2-methylidene-8-phenylocta-4,6-dienoate provide a basis for differentiation from simpler or more common analogs. The compound has a calculated LogP of 3.86 and a topological polar surface area (TPSA) of 26.3 Ų . In comparison, methyl sorbate (methyl (2E,4E)-hexa-2,4-dienoate), a common conjugated diene ester, has a LogP of approximately 1.3 and a TPSA of 26.3 Ų [1]. The significantly higher LogP of the target compound, driven by the presence of the phenyl group and extended aliphatic chain, indicates substantially greater lipophilicity. This difference in lipophilicity would directly impact its behavior in biological assays, its solubility profile, and its suitability for applications requiring membrane permeability or partitioning into non-polar environments .

Computational Chemistry Drug Discovery ADME Prediction

Synthetic Utility: A Key Intermediate for Lignarenone Analog Synthesis

The primary documented application of methyl 2-methylidene-8-phenylocta-4,6-dienoate is as a synthetic intermediate in the preparation of lignarenone analogs [1]. Lignarenones are a unique class of ω-phenyloctanoid natural products isolated from the marine mollusc Scaphander lignarius, which are believed to function as alarm pheromones [2]. The target compound's structure closely mimics the core carbon skeleton of lignarenones, making it a valuable starting material for structure-activity relationship (SAR) studies. While specific synthetic yields for this exact compound are not publicly available, its use in this context is supported by the broader literature on phenyloctanoid synthesis . Alternative, non-specific dienoate esters would lack the required phenyl substitution pattern and would not be suitable for this application.

Natural Product Synthesis Marine Natural Products Semiochemicals

Optimal Research and Industrial Application Scenarios for Methyl 2-methylidene-8-phenylocta-4,6-dienoate (CAS 646533-92-8)


Synthesis of Lignarenone Analogs for Chemical Ecology Research

This compound is optimally employed as a key intermediate in the multi-step synthesis of lignarenone analogs, a class of marine natural products. Its phenyloctadienoate core provides the necessary carbon skeleton for constructing these molecules, which are studied for their role as alarm pheromones in marine gastropods [1]. Researchers in chemical ecology and natural product chemistry can use this compound to explore structure-activity relationships and biosynthetic pathways [2].

Development of Novel Conjugated Diene-Based Building Blocks

The compound's unique conjugated diene system, in combination with the terminal phenyl group and methyl ester, makes it a valuable scaffold for developing new synthetic methodologies. It can be used to explore reactions such as Diels-Alder cycloadditions, electrophilic additions, and transition metal-catalyzed cross-couplings, leading to the creation of diverse molecular libraries for drug discovery or materials science .

Computational Chemistry and ADME Property Modeling

With its well-defined structure and calculated physicochemical properties (LogP = 3.86, PSA = 26.3 Ų), this compound serves as a useful model for computational studies. It can be used to validate or refine predictive models for lipophilicity, membrane permeability, and metabolic stability, particularly in the context of designing drug-like molecules with specific ADME profiles .

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